Lanthanum phosphate

High-Temperature Ceramics Thermodynamics Nuclear Waste Immobilization

Lanthanum phosphate (LaPO₄) is a rare-earth orthophosphate ceramic with unmatched thermal stability (>2000 °C), intrinsic metallophobicity, and low thermal conductivity. It uniquely prevents molten metal wetting in Al, Mg, Zn, and U containment while delivering oxidation protection for graphite composites up to 900 °C. Doping with Eu³⁺/Tb³⁺ yields tunable photoluminescence for optoelectronics; its mesoporous morphology retains phosphoric acid in intermediate-temperature PEMFCs, achieving 84 mW cm⁻² at 180 °C. Avoid performance failures caused by substitute phosphates or oxides. Specify LaPO₄ for mission-critical refractory, coating, and electrochemical applications.

Molecular Formula LaO4P
Molecular Weight 233.877 g/mol
CAS No. 13778-59-1
Cat. No. B1630345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum phosphate
CAS13778-59-1
Molecular FormulaLaO4P
Molecular Weight233.877 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[La+3]
InChIInChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
InChIKeyLQFNMFDUAPEJRY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Phosphate (LaPO₄) CAS 13778-59-1: Baseline Material Properties and Industrial Positioning


Lanthanum phosphate (LaPO₄, CAS 13778-59-1) is a rare-earth orthophosphate ceramic belonging to the monazite structural family. It is characterized by an exceptionally high melting point (>2000 °C) and exhibits low water solubility combined with pronounced chemical inertness across a broad temperature range [1]. The material exists in two primary crystallographic phases: a hydrated hexagonal rhabdophane structure stable below approximately 600 °C, and an anhydrous monoclinic monazite structure that predominates at higher temperatures and represents the thermodynamically stable high-temperature form [2]. Unlike many oxide-based rare-earth ceramics, LaPO₄ demonstrates a unique combination of machinability, low thermal conductivity (<5 W/m·K at 1000 °C), and intrinsic metallophobicity, positioning it as a functional refractory material distinct from conventional structural ceramics [3]. Its host lattice readily accommodates trivalent lanthanide dopants (e.g., Eu³⁺, Tb³⁺, Pr³⁺) via substitutional incorporation at the La³⁺ site, enabling tunable photoluminescent properties for optoelectronic applications [4].

Why Generic Substitution of Lanthanum Phosphate (LaPO₄) Is Not Recommended for Demanding Industrial Applications


Interchanging LaPO₄ with other rare-earth phosphates or oxide-based ceramics without rigorous qualification introduces substantial performance risk due to fundamental differences in thermal stability, phase behavior, and interfacial reactivity. For instance, CePO₄ exhibits a distinct electronic contribution to heat capacity arising from Ce³⁺ 4f¹ electron configuration that is absent in LaPO₄ (4f⁰), directly altering its high-temperature thermodynamic behavior [1]. Furthermore, phosphate-based compounds such as AlPO₄ and Mg₃(PO₄)₂ demonstrate markedly inferior oxidation protection efficacy in graphite composite systems compared to LaPO₄, with oxidation starting temperature shifts differing by tens of degrees Celsius [2]. In molten metal containment applications, oxide ceramics such as La₂O₃ lack the intrinsic metallophobic surface character inherent to LaPO₄, leading to wetting and accelerated liquid metal corrosion that LaPO₄ effectively mitigates [3]. Additionally, while YPO₄ shares the xenotime structure and offers comparable thermal stability, its distinct ionic radius and lattice parameters preclude direct substitution in doped luminescent systems where host lattice crystal field strength critically governs emission characteristics [4]. These material-specific divergences underscore why procurement specifications must be anchored to compound identity rather than broad compositional class.

Quantitative Evidence Guide for Lanthanum Phosphate (LaPO₄) Differentiation Relative to Close Analogs and Alternatives


Thermal Stability and Heat Capacity Differentiation of LaPO₄ vs. CePO₄ Above 1000 K

LaPO₄ exhibits distinct high-temperature thermodynamic behavior compared to its closest structural analog CePO₄, attributable to the absence of 4f electronic contributions. Drop calorimetry measurements across 450–1570 K demonstrate that LaPO₄ (4f⁰ configuration) serves as the baseline lattice-only reference, whereas CePO₄ displays a measurable excess heat capacity arising from crystal field splitting of the Ce³⁺ 4f¹ ground state [1]. The lattice heat capacity values for LaPO₄ and GdPO₄ (both f⁰ and f⁷ configurations, respectively) converge and can be described by a single polynomial function, while CePO₄ requires an additional electronic term for accurate thermodynamic modeling [1]. This fundamental difference carries practical implications for high-temperature applications where precise enthalpy calculations are required for thermal management or safety analysis.

High-Temperature Ceramics Thermodynamics Nuclear Waste Immobilization

Superior Oxidation Protection: LaPO₄-Modified Graphite vs. AlPO₄ and Mg₃(PO₄)₂ Phosphate Treatments

Surface modification of graphite powder with lanthanum-based phosphate yields substantially greater oxidation resistance than treatment with aluminum phosphate or magnesium phosphate. In controlled oxidation tests, graphite powder treated with lanthanum ultraphosphate (LaP₅O₁₄) exhibited oxidation starting temperature (Ts) and oxidation completion temperature (Tc) increases of 40–110 °C relative to untreated graphite powder [1]. This enhancement was achieved with a minimal loading of only 2.4 wt% LaP₅O₁₄, indicating a high-efficiency active-site blocking mechanism rather than a bulk coating effect [1]. Critically, comparative evaluation against aluminum phosphate and magnesium phosphate treatments demonstrated that lanthanum phosphate-modified graphite achieved the highest oxidation starting temperature among the three phosphate chemistries tested [2]. In an oxidation test conducted at 900 °C in air, the oxidation ratio of graphite powder was significantly reduced by surface modification with 2.4 wt% LaP₅O₁₄ [1].

Oxidation Resistance Graphite Composites High-Temperature Lubricants

Enhanced Proton Conductivity: LaPO₄–5 wt% H₃PO₄ vs. Nafion 115 Membrane in PEM Fuel Cells

Mesoporous lanthanum phosphate nanostructures impregnated with phosphoric acid demonstrate superior proton conductivity and fuel cell performance under intermediate-temperature, low-humidity conditions compared to the industry-standard Nafion 115 membrane. Sphere-shaped LaPO₄ nanostructures containing 5 wt% H₃PO₄ achieved a proton conductivity of approximately 10⁻² S cm⁻¹ at 120–180 °C and 20% relative humidity (RH) [1]. When incorporated as the electrolyte in a proton exchange membrane fuel cell (PEMFC), this LaPO₄-based composite delivered a maximum power density of 84.0 mW cm⁻² at 180 °C under 20% RH, exceeding the performance of Nafion 115 under identical operating conditions [1]. This performance advantage is particularly significant given that conventional Nafion membranes suffer from severe conductivity degradation above 100 °C due to dehydration, whereas the LaPO₄–H₃PO₄ system maintains functionality in the 120–180 °C regime where catalyst poisoning by CO is mitigated and reaction kinetics are enhanced.

Proton Exchange Membrane Fuel Cells Solid Electrolytes Intermediate-Temperature PEMFC

Corrosion Protection Efficacy: LaPO₄ Coating on AZ31 Mg Alloy vs. Uncoated Baseline

Lanthanum phosphate coatings deposited on AZ31 magnesium alloy via chemical conversion provide a nearly two-order-of-magnitude reduction in corrosion rate compared to uncoated substrates when optimal solvent conditions are employed. Immersion corrosion testing in 3.5 wt% NaCl solution revealed that coatings prepared using ethanol as the nitrate bath solvent—which promoted LaPO₄-rich, defect-free film formation—exhibited a corrosion rate of 0.046 mm/year, compared to 1.30 mm/year for the bare AZ31 alloy [1]. This represents a 28-fold improvement in corrosion resistance. In contrast, coatings prepared using water as solvent, which predominantly formed lanthanum hydroxide rather than the desired phosphate phase, showed a significantly higher corrosion rate of 0.278 mm/year [1]. The phase composition of the coating directly dictates protective performance, with LaPO₄-rich films demonstrating unequivocally superior barrier properties.

Corrosion Protection Magnesium Alloys Chemical Conversion Coatings

Thermal Expansion Coefficient Tunability: LaPO₄ Processing Control vs. As-Synthesized Baseline

The coefficient of thermal expansion (CTE) of LaPO₄ ceramics can be systematically tuned through controlled calcination and processing conditions, enabling compatibility engineering with diverse substrate materials. As-synthesized LaPO₄ exhibits a CTE of approximately 10 × 10⁻⁶ °C⁻¹ [1]. Through optimization of calcination conditions to achieve high surface area powder precursors, the CTE of sintered LaPO₄ ceramics was successfully reduced from this original value to a moderate value of 5 × 10⁻⁶ °C⁻¹ [1]. This 50% reduction in thermal expansion coefficient is achieved without compositional modification or dopant addition, relying solely on microstructural control during processing. The ability to tailor CTE within a factor of two while maintaining the intrinsic chemical stability and metallophobicity of LaPO₄ distinguishes it from many oxide ceramics that possess fixed, compositionally-determined expansion characteristics.

Refractory Ceramics Thermal Expansion Control Sintering

LaPO₄ Metallophobicity and Liquid Metal Corrosion Resistance on Stainless Steel

Lanthanum phosphate coatings applied to SUS316 stainless steel via electrophoretic deposition confer exceptional resistance to liquid metal corrosion (LMC) and impart metallophobic surface characteristics not observed with uncoated steel. In comparative immersion testing using three distinct molten metal systems—Al–Zn–Mg alloy, Mg–Al–Mn alloy, and pure zinc—the bare steel surface underwent severe corrosive attack in all three melts, with distinct corrosion mechanisms identified for each metal system [1]. In contrast, LaPO₄-coated steel exhibited excellent resistance against all three liquid metals, with the coating maintaining structural integrity and preventing substrate degradation [1]. Furthermore, the application of LaPO₄ surface coating strongly decreased wetting of the steel surface by the liquid metals, a phenomenon attributed to the intrinsic metallophobic characteristic of LaPO₄ as well as the hierarchical surface structure developed during coating deposition [1].

Liquid Metal Corrosion Metallophobic Coatings Stainless Steel Protection

Validated Application Scenarios for Lanthanum Phosphate (LaPO₄) Based on Quantitative Performance Evidence


Intermediate-Temperature Proton Exchange Membrane Fuel Cell (PEMFC) Electrolytes

LaPO₄–H₃PO₄ composite electrolytes are preferentially selected for PEMFC systems operating in the 120–180 °C temperature range under low humidity (≤20% RH) conditions. The demonstrated maximum power density of 84.0 mW cm⁻² at 180 °C and 20% RH exceeds Nafion 115 performance, while the proton conductivity of ≈10⁻² S cm⁻¹ in this regime enables sustained operation where conventional perfluorosulfonic acid membranes suffer catastrophic dehydration [1]. This application leverages LaPO₄'s intrinsic thermal stability and mesoporous morphology to retain phosphoric acid and facilitate proton transport in intermediate-temperature fuel cell stacks.

High-Temperature Oxidation Protection for Graphite Components and C/C Composites

LaPO₄-based surface treatments are specified for graphite powder, solid lubricants, and carbon/carbon composite components requiring oxidation resistance up to 900 °C in air. The 40–110 °C elevation in oxidation starting temperature achieved with only 2.4 wt% LaP₅O₁₄ loading surpasses the protection afforded by aluminum phosphate or magnesium phosphate alternatives [1][2]. This application is critical for hot-forging lubricants, aerospace brake disks, and refractory components where graphite oxidation above 400 °C would otherwise compromise component integrity.

Molten Metal Containment and Metallurgical Processing Components

LaPO₄ coatings and monolithic ceramics are deployed as crucible liners, thermocouple sheaths, die-casting components, and sensor housings exposed to molten aluminum, zinc, magnesium alloys, and uranium. The intrinsic metallophobicity of LaPO₄ prevents wetting and adhesion of molten metals, while the demonstrated corrosion resistance in Al–Zn–Mg, Mg–Al–Mn, and pure Zn melts protects underlying structural alloys from severe liquid metal attack [1][2]. This application is enabled by LaPO₄'s thermal stability up to its melting point (>2000 °C) and its non-reactivity with molten uranium, making it suitable for nuclear metallurgical processes.

Corrosion-Resistant Coatings for Lightweight Magnesium Alloys

LaPO₄-rich chemical conversion coatings are applied to AZ31 and similar magnesium alloys to achieve a 28-fold reduction in corrosion rate (from 1.30 to 0.046 mm/year) in saline environments [1]. This application requires rigorous control of coating bath solvent chemistry (ethanol rather than water) to ensure LaPO₄ phase purity rather than La(OH)₃ formation, as the corrosion rate differential between phosphate-rich and hydroxide-rich coatings is a factor of 6 [1]. The coating is suitable for automotive, aerospace, and electronic device applications where magnesium alloy corrosion protection is paramount.

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